Cas no 914203-43-3 (2-Chloro-5-(2-furanoyl)pyridine)
2-Chloro-5-(2-furanoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- (6-chloropyridin-3-yl)-(furan-2-yl)methanone
- 2-CHLORO-5-(2-FURANOYL)PYRIDINE
- CTK5G9533
- AG-H-75119
- KB-169794
- 2-chloro-5-(furan-2-carbonyl)pyridine
- AKOS016018819
- MFCD02260526
- DTXSID00641816
- (6-Chloropyridin-3-yl)(furan-2-yl)methanone
- 914203-43-3
- 2-Chloro-5-(2-furanoyl)pyridine
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- MDL: MFCD02260526
- Inchi: 1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
- InChI Key: WDQAGVRTKLSCKJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(C1=CC=CO1)=O
Computed Properties
- Exact Mass: 207.00900
- Monoisotopic Mass: 207.0087061Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.10000
- LogP: 2.55900
2-Chloro-5-(2-furanoyl)pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-5-(2-furanoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 103550-1g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 1g |
$517.00 | 2023-09-08 | ||
| Matrix Scientific | 103550-2g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 2g |
$739.00 | 2023-09-08 | ||
| Matrix Scientific | 103550-5g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 5g |
$1412.00 | 2023-09-08 | ||
| TRC | C082905-250mg |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C082905-500mg |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Chemenu | CM302618-1g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 95% | 1g |
$569 | 2024-07-20 | |
| abcr | AB362426-1 g |
2-Chloro-5-(2-furanoyl)pyridine, 97%; . |
914203-43-3 | 97% | 1g |
€954.60 | 2023-06-20 | |
| abcr | AB362426-2 g |
2-Chloro-5-(2-furanoyl)pyridine, 97%; . |
914203-43-3 | 97% | 2g |
€1400.00 | 2023-06-20 | |
| Fluorochem | 202299-1g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202299-2g |
2-Chloro-5-(2-furanoyl)pyridine |
914203-43-3 | 97% | 2g |
£837.00 | 2022-03-01 |
2-Chloro-5-(2-furanoyl)pyridine Suppliers
2-Chloro-5-(2-furanoyl)pyridine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-Chloro-5-(2-furanoyl)pyridine
Professional Introduction to 2-Chloro-5-(2-furanoyl)pyridine (CAS No. 914203-43-3)
2-Chloro-5-(2-furanoyl)pyridine is a significant compound in the field of pharmaceutical chemistry, widely recognized for its versatile applications in drug discovery and development. With the CAS number 914203-43-3, this heterocyclic compound has garnered considerable attention due to its unique structural properties and potential therapeutic benefits. This introduction aims to provide a comprehensive overview of the compound, emphasizing its chemical characteristics, synthetic pathways, and recent advancements in its application within the pharmaceutical industry.
The molecular structure of 2-Chloro-5-(2-furanoyl)pyridine consists of a pyridine ring substituted with a chloro group at the 2-position and a furanoyl moiety at the 5-position. This arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and furanoyl groups enhances its utility in medicinal chemistry, allowing for further derivatization and modification to achieve specific pharmacological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Chloro-5-(2-furanoyl)pyridine. Research has demonstrated its role as a key intermediate in the development of novel antimicrobial agents, particularly against resistant bacterial strains. The compound's ability to interact with bacterial enzymes and disrupt essential metabolic pathways has been a focal point in several studies. For instance, studies have shown that derivatives of this compound exhibit promising activity against Gram-negative bacteria, which are increasingly challenging to treat with conventional antibiotics.
Moreover, the synthesis of 2-Chloro-5-(2-furanoyl)pyridine has been optimized through various methodologies to enhance yield and purity. One such approach involves the nucleophilic substitution reaction between 5-chloropyridine and furfural derivatives under controlled conditions. This method has been refined to minimize side reactions, ensuring a high-quality product suitable for further pharmaceutical applications. The efficiency of these synthetic routes has been instrumental in facilitating large-scale production, making the compound more accessible for research and industrial purposes.
The applications of 2-Chloro-5-(2-furanoyl)pyridine extend beyond antimicrobial agents. Recent studies have explored its potential in developing kinase inhibitors, which are crucial in targeted cancer therapies. The pyridine ring and its substituents provide a scaffold that can be modified to selectively inhibit specific kinases involved in cancer cell proliferation. Preliminary findings suggest that certain derivatives of this compound exhibit potent inhibitory effects on tyrosine kinases, offering a promising lead for further drug development.
In addition to its role in antimicrobial and anticancer research, 2-Chloro-5-(2-furanoyl)pyridine has shown promise in addressing neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in models of neurodegenerative diseases. Research indicates that certain analogs may have neuroprotective properties, potentially mitigating damage caused by oxidative stress and inflammation. These findings highlight the compound's broad therapeutic spectrum and its potential as a multitargeted drug candidate.
The chemical reactivity of 2-Chloro-5-(2-furanoyl)pyridine also makes it a valuable tool in synthetic organic chemistry. Its chloro group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Similarly, the furanoyl moiety can undergo various transformations, including reduction or hydrolysis, to yield different functional groups useful in drug design. This adaptability underscores the compound's significance as a building block in medicinal chemistry.
The pharmacokinetic properties of derivatives derived from 2-Chloro-5-(2-furanoyl)pyridine have also been scrutinized to ensure their suitability for clinical use. Studies have focused on optimizing bioavailability, metabolic stability, and distribution within biological systems. Advances in computational chemistry have aidd researchers predict how modifications to the molecular structure will influence these properties, streamlining the drug discovery process. Such computational tools are particularly valuable when dealing with complex molecules like this one.
In conclusion, 2-Chloro-5-(2-furanoyl)pyridine, identified by CAS number 914203-43-3, represents a compelling compound with diverse applications in pharmaceutical research and development. Its unique structural features enable its use as an intermediate in synthesizing antimicrobial agents, kinase inhibitors, and neuroprotective compounds. The ongoing research into its synthetic pathways and pharmacological effects continues to expand our understanding of its potential therapeutic benefits.
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